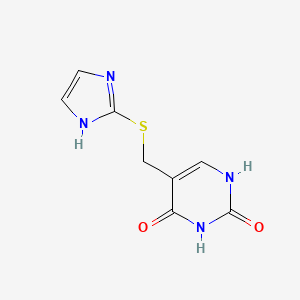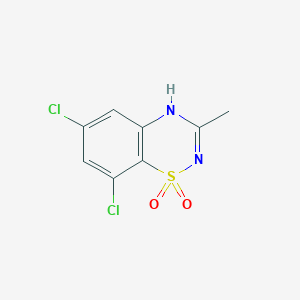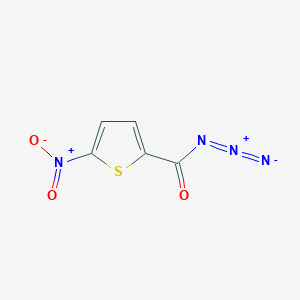
5-Nitrothiophene-2-carbonyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitrothiophene-2-carbonyl azide is an organic compound that belongs to the class of azides and thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The nitro group at the 5-position and the carbonyl azide group at the 2-position make this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitrothiophene-2-carbonyl azide typically involves the nitration of thiophene followed by the introduction of the carbonyl azide group. One common method is as follows:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 5-nitrothiophene.
Formation of Carbonyl Azide: The 5-nitrothiophene is then reacted with phosgene or triphosgene in the presence of a base such as triethylamine to form the corresponding carbonyl chloride. This intermediate is subsequently treated with sodium azide to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions
5-Nitrothiophene-2-carbonyl azide undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂).
Nucleophiles: Sodium azide, triphenylphosphine (for Staudinger reaction).
Cycloaddition Partners: Alkynes, often in the presence of a copper catalyst for the Huisgen cycloaddition.
Major Products
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Cycloaddition: Triazoles.
科学的研究の応用
5-Nitrothiophene-2-carbonyl azide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Employed in bioconjugation techniques, where the azide group can be used to label biomolecules.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 5-nitrothiophene-2-carbonyl azide largely depends on the specific reaction it undergoes. For example:
Reduction: The azide group is reduced to an amine, releasing nitrogen gas.
Cycloaddition: The azide group reacts with an alkyne to form a triazole ring, a process facilitated by the formation of a reactive intermediate.
類似化合物との比較
Similar Compounds
5-Nitrothiophene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl azide.
2,4-Dinitrothiophene: Contains two nitro groups, leading to different reactivity and applications.
5-Aminothiophene-2-carbonyl azide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-Nitrothiophene-2-carbonyl azide is unique due to the presence of both a nitro group and a carbonyl azide group, which allows it to participate in a wide range of chemical reactions. Its ability to form triazoles through cycloaddition reactions makes it particularly valuable in synthetic chemistry and bioconjugation applications.
特性
CAS番号 |
14733-54-1 |
|---|---|
分子式 |
C5H2N4O3S |
分子量 |
198.16 g/mol |
IUPAC名 |
5-nitrothiophene-2-carbonyl azide |
InChI |
InChI=1S/C5H2N4O3S/c6-8-7-5(10)3-1-2-4(13-3)9(11)12/h1-2H |
InChIキー |
MFYIVBBFYHXUOF-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


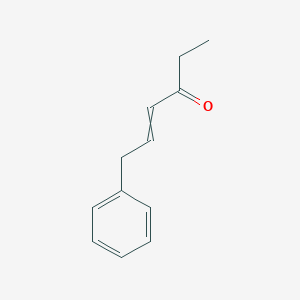
![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
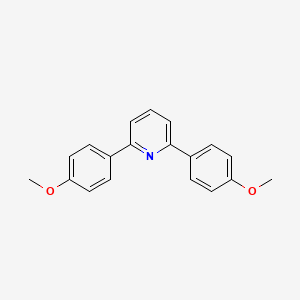
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
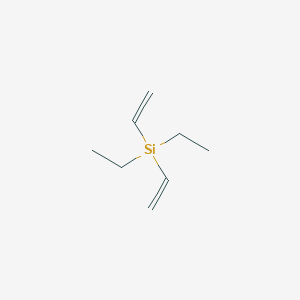
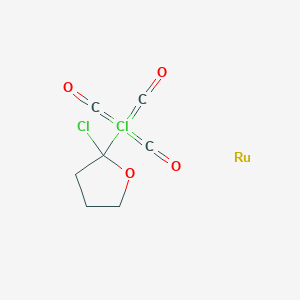



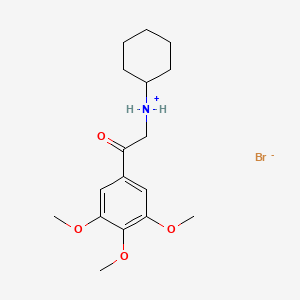
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)

